molecular formula C19H20N2O2S B2638028 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396866-88-8

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2638028
CAS No.: 1396866-88-8
M. Wt: 340.44
InChI Key: JAWDHVYLYODENL-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a thiophene ring, and a tolyl group, all connected through a urea linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea linkage.

    Introduction of the Furan and Thiophene Rings: Using appropriate starting materials, such as furan-2-carboxaldehyde and thiophene-2-ethylamine, to introduce the furan and thiophene rings.

    Attachment of the Tolyl Group: Incorporating the o-tolyl group through a suitable coupling reaction.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its pharmacological properties for drug development.

    Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-(o-tolyl)urea: Lacks the thiophene ring.

    1-(Thiophen-2-ylmethyl)-1-(2-(furan-2-yl)ethyl)-3-(o-tolyl)urea: Different positioning of the furan and thiophene rings.

    1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-phenylurea: Replaces the tolyl group with a phenyl group.

Uniqueness

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-15-6-2-3-9-18(15)20-19(22)21(14-16-7-4-12-23-16)11-10-17-8-5-13-24-17/h2-9,12-13H,10-11,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWDHVYLYODENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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